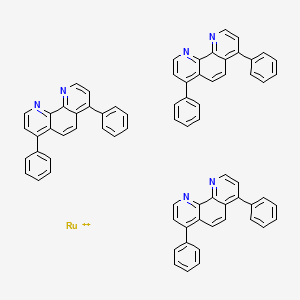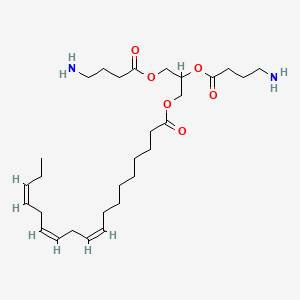
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple double bonds and ester linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid with 2,3-bis(4-amino-1-oxobutoxy)propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized using reagents like potassium permanganate or ozone.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of polyunsaturated fatty acids on cellular processes. Its ester linkage to amino groups makes it a potential candidate for drug delivery systems, where it can be used to transport bioactive molecules into cells.
Medicine
In medicine, the compound’s potential anti-inflammatory and antioxidant properties are of interest. Researchers are investigating its use in the treatment of diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the formulation of specialty polymers and coatings, where its unique chemical properties can enhance the performance of the final product.
Mechanism of Action
The mechanism of action of 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and enzymes. The compound’s polyunsaturated fatty acid moiety can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the amino groups can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid methyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid ethyl ester
- (9Z,12Z,15Z)-9,12,15-Octadecatrienoic acid propyl ester
Uniqueness
Compared to its similar compounds, 2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to the presence of two amino groups attached to the ester moiety. This structural feature allows for additional chemical modifications and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H50N2O6 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,3-bis(4-aminobutanoyloxy)propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
CCQMJKWWIQLJHP-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Synonyms |
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled LBAPT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


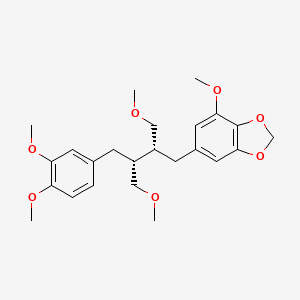
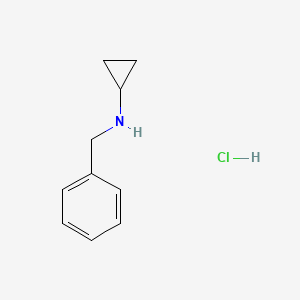
![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

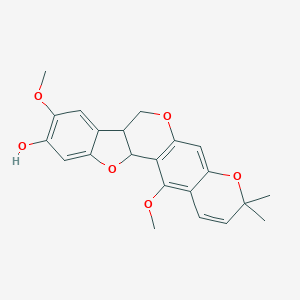
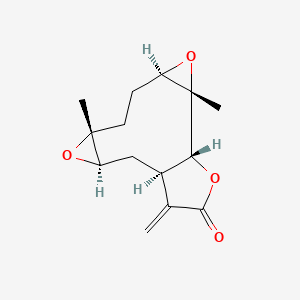
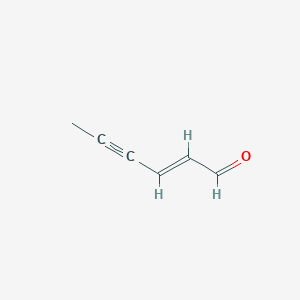
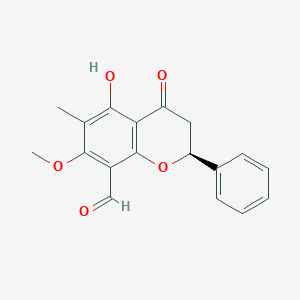
![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)
![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)

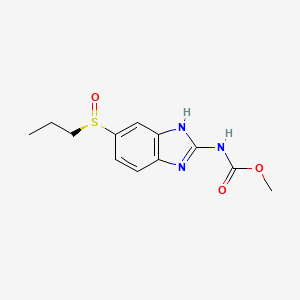
![Methanone, [(4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)-1-cyclohexen-1-yl][5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-](/img/structure/B1253605.png)
